[(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
CAS No.: 81786-32-5
Cat. No.: VC17129506
Molecular Formula: C10H17ClN2O5
Molecular Weight: 280.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81786-32-5 |
|---|---|
| Molecular Formula | C10H17ClN2O5 |
| Molecular Weight | 280.70 g/mol |
| IUPAC Name | [(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
| Standard InChI | InChI=1S/C10H16N2O5.ClH/c13-12(14)17-8-6-16-9-7(5-15-10(8)9)11-3-1-2-4-11;/h7-10H,1-6H2;1H/t7-,8-,9+,10+;/m0./s1 |
| Standard InChI Key | HMYDGEGZALMTPC-YNESSHQRSA-N |
| Isomeric SMILES | C1CCN(C1)[C@H]2CO[C@H]3[C@@H]2OC[C@@H]3O[N+](=O)[O-].Cl |
| Canonical SMILES | C1CCN(C1)C2COC3C2OCC3O[N+](=O)[O-].Cl |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₇ClN₂O₅, with a molecular weight of 280.70 g/mol. Its IUPAC name reflects the stereochemical complexity of the furofuran backbone, which adopts a bicyclic structure with fused tetrahydrofuran rings. Key features include:
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A pyrrolidin-1-yl group at the C3 position, contributing to basicity and potential receptor interactions.
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A nitrate ester at the C6 position, a hallmark of vasoactive compounds like nitroglycerin.
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A hydrochloride counterion enhancing solubility and stability.
The stereochemistry, denoted by the (3S,3aR,6S,6aS) configuration, is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 81786-32-5 |
| Molecular Formula | C₁₀H₁₇ClN₂O₅ |
| Molecular Weight | 280.70 g/mol |
| IUPAC Name | [(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate; hydrochloride |
| Topological Polar Surface Area | 101 Ų (estimated) |
Synthesis and Manufacturing
The synthesis of this compound involves multi-step organic reactions requiring precise control of stereochemistry and reaction conditions. A generalized pathway includes:
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Formation of the furofuran core: Cyclization of diols or epoxides under acidic or basic conditions.
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Introduction of the pyrrolidine group: Nucleophilic substitution or reductive amination at the C3 position.
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Nitration: Treatment with nitric acid or nitronium salts to install the nitrate ester.
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Salt formation: Precipitation with hydrochloric acid to yield the hydrochloride salt.
Industrial-scale production faces challenges in optimizing yield and purity, necessitating advanced purification techniques like chromatography or crystallization.
Mechanism of Action and Biological Activity
As a nitrate ester, the compound likely acts as a prodrug, releasing nitric oxide (NO) upon enzymatic or non-enzymatic reduction . NO activates soluble guanylate cyclase, increasing cyclic guanosine monophosphate (cGMP) levels, which induces vasodilation by relaxing vascular smooth muscle. This mechanism parallels that of clinical nitrates used for angina and hypertension .
Vasodilatory Effects
In preclinical models, structurally analogous nitrated furofurans demonstrate dose-dependent vasodilation in isolated aortic rings, with EC₅₀ values comparable to isosorbide mononitrate . The pyrrolidine moiety may enhance membrane permeability or receptor affinity, though specific targets remain uncharacterized.
Research Applications and Findings
Comparative Structure-Activity Relationships
Replacing the pyrrolidine group with other amines (e.g., benzyl or methylamino groups) alters potency and selectivity. For example, the benzyl analog (CAS No. 81786-37-0) shows reduced vasodilation but improved CNS penetration, hinting at divergent therapeutic applications.
Table 2: Activity Comparison with Analogues
| Compound | Vasodilatory EC₅₀ (µM) | Bioavailability (%) |
|---|---|---|
| Target Compound | 0.45 | 22 |
| L-Isoidide mononitrate | 0.52 | 18 |
| Benzyl-methylamino analog | 1.20 | 35 |
Future Directions
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Toxicology Profiling: Subchronic toxicity studies in rodent models to establish safety margins.
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Formulation Development: Liposomal or nanoparticle-based delivery systems to enhance bioavailability.
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Target Identification: Proteomic studies to elucidate binding partners beyond NO-mediated pathways.
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